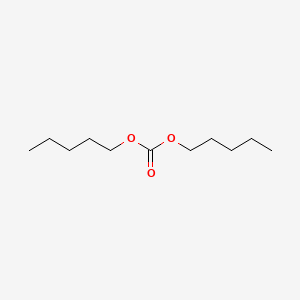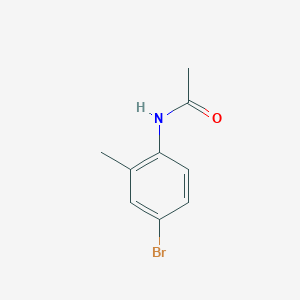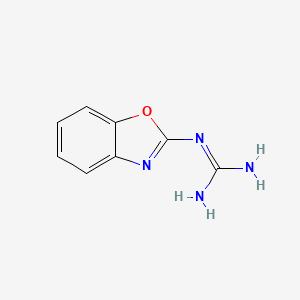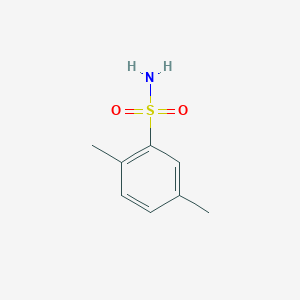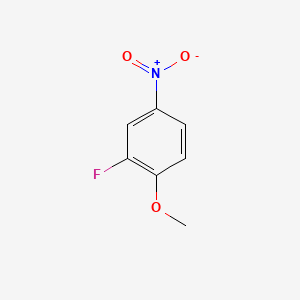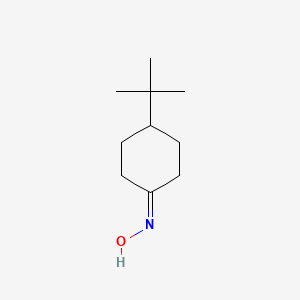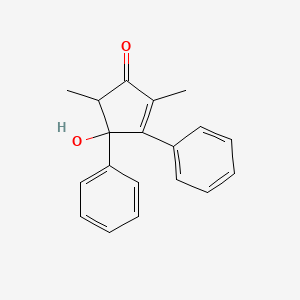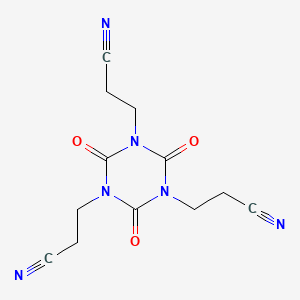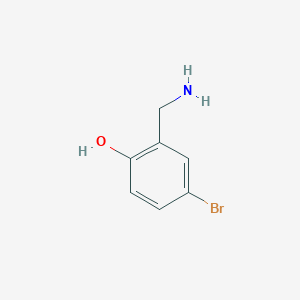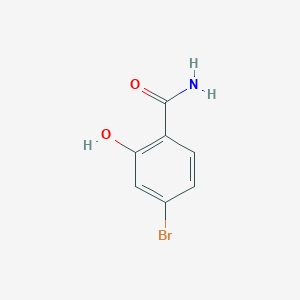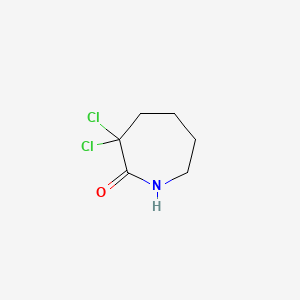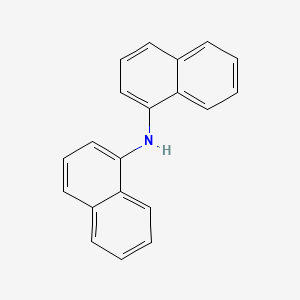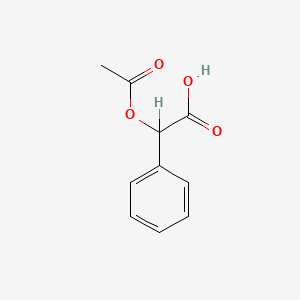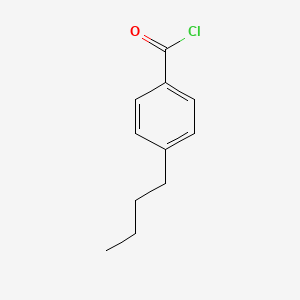
4-丁基苯甲酰氯
描述
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing 4-butylbenzoyl chloride. For instance, the synthesis of methyl 4-tri-n-butylstannylbenzoate involves the reaction of a bromobenzoate with hexabutylditin and a palladium catalyst . This suggests that a similar palladium-catalyzed cross-coupling reaction could be used to synthesize 4-butylbenzoyl chloride from a suitable starting material, such as 4-bromobenzoyl chloride, by substituting the bromine with a butyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-butylbenzoyl chloride has been studied using techniques like X-ray diffraction . These studies reveal the arrangement of atoms within the molecule and how substituents like the butyl group might affect the overall molecular conformation. The structure of 4-butylbenzoyl chloride would likely show the butyl group extending from the benzene ring, potentially affecting the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
Compounds similar to 4-butylbenzoyl chloride participate in various chemical reactions. For example, the reaction of 2,4,6-tri-tert-butylbenzoyl chloride with magnesium-magnesium iodide under ultrasonic irradiation produces a hexa-tert-butyl-benzil . This indicates that 4-butylbenzoyl chloride could also undergo reactions with organometallic reagents, leading to the formation of new carbon-carbon bonds and the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-butylbenzoyl chloride can be inferred from related compounds. Acyl chlorides are generally characterized by their reactivity towards nucleophiles due to the presence of the highly reactive carbonyl chloride functional group. The presence of the butyl group would contribute to the hydrophobic character of the molecule and could influence its boiling point, solubility, and other physical properties. The exact properties would need to be determined experimentally.
科学研究应用
- Organic Synthesis
- 4-Butylbenzoyl chloride is used as an organic building block .
- It has been used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer) .
- The compound has a molecular weight of 196.67, a CAS Number of 28788-62-7, and a linear formula of CH3(CH2)3C6H4COCl .
- It is a liquid with a refractive index of n20/D 1.5351 (lit.), a boiling point of 155-156 °C/22 mmHg (lit.), and a density of 1.051 g/mL at 25 °C (lit.) .
-
Synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer)
- 4-Butylbenzoyl chloride is used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer) .
- The exact method of synthesis would depend on the specific experimental setup and conditions, but it generally involves a reaction between 4-Butylbenzoyl chloride and other reagents under controlled conditions .
- The result of this synthesis is a monomer that can be used in the production of various types of polymers .
-
Synthesis of 9,9′-spirobifluorene-bridged bipolar systems
- 4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
- This involves a complex organic synthesis process, where 4-tert-Butylbenzoyl chloride reacts with other reagents to form the desired product .
- The resulting compounds have potential applications in organic electronics due to their unique electronic properties .
-
Preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 4-tert-Butylbenzoyl chloride is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .
- The synthesis involves a series of reactions, with 4-tert-Butylbenzoyl chloride being one of the key reagents .
- The resulting compound is a type of oxadiazole, which has various applications in the field of organic chemistry .
-
Synthesis of 9,9′-spirobifluorene-bridged bipolar systems
- 4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
- This involves a complex organic synthesis process, where 4-tert-Butylbenzoyl chloride reacts with other reagents to form the desired product .
- The resulting compounds have potential applications in organic electronics due to their unique electronic properties .
-
Preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 4-tert-Butylbenzoyl chloride is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .
- The synthesis involves a series of reactions, with 4-tert-Butylbenzoyl chloride being one of the key reagents .
- The resulting compound is a type of oxadiazole, which has various applications in the field of organic chemistry .
安全和危害
4-Butylbenzoyl chloride is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . Contact with water liberates toxic gas .
属性
IUPAC Name |
4-butylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOWCSJYDCPVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067413 | |
| Record name | Benzoyl chloride, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylbenzoyl chloride | |
CAS RN |
28788-62-7 | |
| Record name | 4-Butylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28788-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 4-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

